4-Amino-2,6-dinitrotoluene

Beschreibung

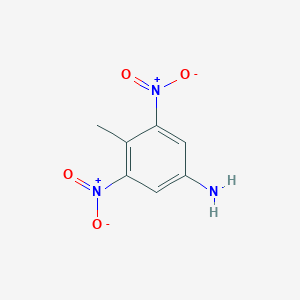

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dinitrotoluene, with the Chemical Abstracts Service Registry Number (CASRN) 19406-51-0, is a significant nitroaromatic compound. It is primarily known as a major metabolic and transformation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1][2] This compound is of considerable interest to researchers in environmental science, toxicology, and drug development due to its presence in contaminated sites and its biological activity. It serves as an important biomarker for TNT exposure and its study provides insights into the bioremediation and metabolic fate of nitroaromatic compounds.[1] this compound is also utilized as an intermediate in various chemical syntheses and has applications in the formulation of certain explosives.[1][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental transport, bioavailability, and interaction with biological systems. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₄ | [3][4] |

| Molecular Weight | 197.15 g/mol | [4] |

| Physical State | Solid | [4] |

| Melting Point | 171 °C | [1] |

| Boiling Point (Predicted) | 347 °C | [1] |

| Density | 1.52 g/mL | [1] |

| Vapor Pressure (at 25°C, Predicted) | 8.01 x 10⁻⁶ mm Hg | [1] |

| Water Solubility (at 25°C, Predicted) | 7.12 x 10⁻³ mg/L | [1] |

| pKa | 0.95 | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 1.79 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, analysis, and study of this compound.

Synthesis

A common laboratory-scale synthesis of this compound involves the selective reduction of one of the nitro groups of 2,4,6-trinitrotoluene (TNT).

Method 1: Reduction with Ammonium Polysulfide

A standard method for the preparation of this compound involves the reduction of TNT using in situ prepared ammonium polysulfide. While the detailed experimental specifics can vary, the general procedure involves dissolving TNT in a suitable solvent and treating it with a solution of ammonium polysulfide. The reaction progress is monitored, and upon completion, the product is isolated and purified, typically through crystallization.

Method 2: Reduction with Iron in Acetic Acid

Another reported method for the synthesis of aminodinitrotoluenes from TNT utilizes iron powder in refluxing acetic acid. This method can also be employed for the selective reduction of a nitro group on the TNT molecule to yield this compound.

Analytical Methods

Accurate detection and quantification of this compound are critical in various matrices, including environmental and biological samples.

High-Performance Liquid Chromatography (HPLC)

-

Method: A prevalent technique for the analysis of this compound is reverse-phase HPLC, often following U.S. EPA Method 8330.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (e.g., 50:50 v/v).

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally applied.

-

Detection: UV detection at 254 nm is a standard method for quantification.

-

Sample Preparation: Soil and water samples often require extraction with a suitable solvent like acetonitrile, followed by concentration and filtration before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Method: GC-MS provides high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices like urine.

-

Column: A capillary column such as a DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) can be used for optimal separation.

-

Injection: Splitless injection is often employed to enhance sensitivity.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is used to separate the analytes.

-

Detection: Mass spectrometry is used for detection, often in full scan or selected ion monitoring (SIM) mode for enhanced specificity. The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern that can be used for identification.

-

Sample Preparation: Urine samples are typically extracted with an organic solvent such as ethyl acetate. The extract is then concentrated and may be derivatized before analysis, although direct analysis is also possible.

Signaling and Metabolic Pathways

This compound is a key intermediate in the metabolic pathway of TNT in various organisms, including humans and microorganisms. The primary transformation involves the reduction of a nitro group.

Caption: Metabolic reduction pathway of TNT to this compound.

The metabolism of TNT is initiated by the reduction of one of the nitro groups, primarily at the para-position, by nitroreductase enzymes. This leads to the formation of 4-hydroxylamino-2,6-dinitrotoluene (HADNT), a reactive intermediate. Further reduction of the hydroxylamino group results in the formation of the more stable this compound. This metabolite can then undergo further metabolic transformations, including acetylation or conjugation, before excretion.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound from an environmental sample involves several key steps from sample collection to data analysis.

Caption: General experimental workflow for the analysis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectrum typically shows signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the amino and nitro groups on the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 197. Characteristic fragmentation includes the loss of nitro groups (NO₂) and other neutral fragments, leading to a series of fragment ions that can be used for structural confirmation.

Safety and Toxicity

This compound is classified as a hazardous substance. It is considered toxic if swallowed, in contact with skin, or if inhaled.[4] Prolonged or repeated exposure may cause damage to organs.[4] It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicity Values

| Value | Species | Route | Details | Source |

| NOAEL | Rat | Oral | 0.5 mg/kg/day | [5] |

| LOAEL | Rat | Oral | 5 mg/kg/day | [5] |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Conclusion

This compound is a compound of significant scientific interest due to its relationship with TNT and its environmental and toxicological implications. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and analysis, and insights into its metabolic fate. The provided information is intended to be a valuable resource for researchers and professionals working with this and related nitroaromatic compounds. Further research into its biological effects and potential applications remains an active area of investigation.

References

- 1. Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

4-Amino-2,6-dinitrotoluene molecular structure and weight

An In-depth Technical Guide on 4-Amino-2,6-dinitrotoluene

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This compound (4-ADNT) is recognized as a primary transformation product resulting from the biological degradation and reduction of 2,4,6-trinitrotoluene (TNT).[1]

Molecular Properties

The fundamental molecular properties of this compound are summarized below. These quantitative data are essential for experimental design and analysis in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₇N₃O₄ |

| Reported Molecular Weight | 197.15 g/mol |

| Calculated Molecular Weight | 197.14 g/mol |

| IUPAC Name | 4-methyl-3,5-dinitroaniline |

| CAS Number | 19406-51-0 |

| Synonyms | 2,6-Dinitro-4-aminotoluene, 4-ADNT |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₇N₃O₄.[2][3][4][5]

Experimental Protocol: Molecular Weight Calculation

The calculation is performed by multiplying the number of atoms of each element by its atomic weight and summing the results.

-

Identify the number of atoms for each element:

-

Carbon (C): 7

-

Hydrogen (H): 7

-

Nitrogen (N): 3

-

Oxygen (O): 4

-

-

Obtain the standard atomic weight for each element:

-

Calculate the total weight for each element:

-

Carbon: 7 * 12.01 g/mol = 84.07 g/mol

-

Hydrogen: 7 * 1.008 g/mol = 7.056 g/mol

-

Nitrogen: 3 * 14.007 g/mol = 42.021 g/mol

-

Oxygen: 4 * 15.999 g/mol = 63.996 g/mol

-

-

Sum the weights to determine the molecular weight:

-

Molecular Weight = 84.07 + 7.056 + 42.021 + 63.996 = 197.143 g/mol

-

The calculated molecular weight of 197.14 g/mol is consistent with the reported value of 197.15 g/mol .[2][3][4][5]

Molecular Structure

The structure of this compound consists of a central toluene ring, which is a benzene ring substituted with a methyl group. An amino group (-NH₂) is attached at position 4, and two nitro groups (-NO₂) are attached at positions 2 and 6.[2][3]

Caption: Molecular structure of this compound.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esslabshop.com [esslabshop.com]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

Synthesis of 4-Amino-2,6-dinitrotoluene: A Technical Guide

This technical guide provides an in-depth overview of the primary synthesis pathway for 4-Amino-2,6-dinitrotoluene, a compound of interest for researchers and professionals in drug development and chemical synthesis. The document details the synthetic route, experimental protocols, and relevant data.

Core Synthesis Pathway: Selective Reduction of 2,4,6-Trinitrotoluene (TNT)

The principal and most direct method for the synthesis of this compound is through the selective reduction of 2,4,6-Trinitrotoluene (TNT).[1][2][3] This process involves the preferential reduction of the nitro group at the para-position (position 4) relative to the methyl group, while leaving the two ortho-nitro groups intact. This regioselectivity is a key aspect of the synthesis. While various reducing agents can be employed, specific conditions are required to prevent further reduction to di- or tri-amino derivatives.

Commonly, the reduction of TNT leads to this compound, whereas the synthesis of its isomer, 2-amino-4,6-dinitrotoluene, requires more specialized selective reduction methods.[1] this compound is also known to be a primary product of the biological degradation of TNT.[3]

Synthesis Pathway Diagram

References

4-Amino-2,6-dinitrotoluene as a TNT Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a principal metabolite of the explosive 2,4,6-trinitrotoluene (TNT). The biotransformation of TNT in biological systems and the environment frequently leads to the formation of 4-A-2,6-DNT, a compound with its own distinct toxicological profile. This document details the formation pathways, toxicological properties, and analytical methodologies for the detection of 4-A-2,6-DNT. Quantitative toxicological data are presented in tabular format for comparative analysis. Detailed experimental protocols for the identification and quantification of 4-A-2,6-DNT are provided. Furthermore, this guide illustrates key biochemical and analytical pathways through diagrams generated using the DOT language, including the biotransformation of TNT, the perturbation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway by related nitroaromatic compounds, and a generalized workflow for the analytical detection of 4-A-2,6-DNT. This guide is intended to be a valuable resource for researchers and professionals working in toxicology, environmental science, and drug development who are investigating the metabolic fate and effects of TNT and its derivatives.

Introduction

2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment is a significant concern due to its toxicity and persistence. The biotransformation of TNT in various organisms, including humans, and in the environment through microbial action, leads to the formation of several metabolites. Among these, this compound (4-A-2,6-DNT) is a primary and significant reduction product. The formation of 4-A-2,6-DNT is a critical step in the metabolic pathway of TNT, altering its chemical properties and toxicological profile. Understanding the formation, toxicity, and detection of 4-A-2,6-DNT is essential for assessing the environmental impact and health risks associated with TNT contamination. This guide provides an in-depth technical overview of 4-A-2,6-DNT as a TNT metabolite.

Biotransformation of TNT to this compound

The primary pathway for the biotransformation of TNT to 4-A-2,6-DNT involves the reduction of one of the nitro groups at the para-position (C4) to an amino group. This reduction is often mediated by nitroreductase enzymes present in a wide range of organisms, from bacteria and fungi to mammals.[1] The initial reduction products of TNT are typically 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT) and 4-A-2,6-DNT, with the latter often being the major metabolite.[1] Further reduction of the remaining nitro groups can lead to the formation of diaminonitrotoluenes. The biotransformation process is a key factor in both the detoxification and, in some cases, the bioactivation of TNT.

Toxicological Profile of this compound

4-A-2,6-DNT exhibits a distinct toxicological profile that differs from its parent compound, TNT. It is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Key toxicological effects include hepatotoxicity and hematological disorders such as methemoglobinemia.[2][3]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 4-A-2,6-DNT.

Table 1: Acute Oral Toxicity of this compound

| Species | LD50 (mg/kg) | Reference |

| Rat | 959 - 1360 | [4] |

| Mouse | 1342 - 1495 | [4] |

Table 2: Subchronic Toxicity of Aminodinitrotoluenes

| Species | Endpoint | Value (mg/kg/day) | Reference |

| Mammals | NOAEL-based TRV | 9.0 | [5] |

| Birds | NOAEL-based TRV | 0.3 | [5] |

| Reptiles | NOAEL-based TRV | 0.5 | [5] |

| Mammals | LOAEL-based TRV | 47.0 | [5] |

| Birds | LOAEL-based TRV | 3.5 | [5] |

| Reptiles | LOAEL-based TRV | 3.75 | [5] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; TRV: Toxicity Reference Value.

Mechanism of Toxicity and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of aminodinitrotoluenes and related nitroaromatic compounds. A key target identified is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[6][7] PPARs are nuclear receptors that play crucial roles in lipid metabolism and energy homeostasis. Studies on 2-amino-4,6-dinitrotoluene and 2,4-dinitrotoluene have shown that these compounds can act as antagonists to PPARα and PPARδ.[6][7] This antagonism can disrupt lipid metabolism, leading to observed toxicological phenotypes such as weight loss and lethargy.[8]

Furthermore, exposure to TNT metabolites has been shown to induce the Nrf2 stress response pathway, a key cellular defense mechanism against oxidative stress.[1] This suggests that the toxicity of these compounds may be mediated, at least in part, by the generation of reactive oxygen species (ROS) during their metabolism.

References

- 1. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dots.el.erdc.dren.mil [dots.el.erdc.dren.mil]

- 5. researchgate.net [researchgate.net]

- 6. Systems toxicology identifies mechanistic impacts of 2-amino-4,6-dinitrotoluene (2A-DNT) exposure in Northern Bobwhite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Genomics-Based Hypothetical Adverse Outcome Pathway: 2,4-Dinitrotoluene Perturbs PPAR Signaling Thus Impairing Energy Metabolism and Exercise Endurance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Degradation Products of 2,4,6-Trinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological degradation of 2,4,6-trinitrotoluene (TNT), a persistent and toxic environmental pollutant. The document details the diverse metabolic pathways employed by microorganisms and plants to transform this xenobiotic compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the core biological processes. This guide is intended to serve as a valuable resource for researchers in environmental science, microbiology, and biochemistry, as well as professionals involved in the development of bioremediation strategies.

Introduction to TNT Biodegradation

2,4,6-trinitrotoluene (TNT) is a nitroaromatic explosive that has led to widespread contamination of soil and groundwater.[1] Due to its toxicity and mutagenicity, the remediation of TNT-contaminated sites is a significant environmental priority. Biological degradation, which leverages the metabolic capabilities of microorganisms and plants, offers a cost-effective and environmentally sustainable approach to detoxify TNT.

Microbial transformation of TNT can proceed under both aerobic and anaerobic conditions, primarily initiated by the reduction of its nitro groups.[2] This process is largely mediated by a variety of non-specific nitroreductase enzymes.[3] While complete mineralization (the conversion of TNT to carbon dioxide, water, and inorganic nitrogen) is the ultimate goal of bioremediation, it is often a slow and incomplete process.[1] Instead, a series of biotransformation reactions occur, leading to a variety of degradation products with varying degrees of toxicity and recalcitrance. Understanding these products and the pathways leading to their formation is critical for developing and monitoring effective bioremediation strategies.

Aerobic Degradation of TNT

Under aerobic conditions, the initial steps of TNT degradation are predominantly reductive. Microorganisms, including various species of Pseudomonas, Bacillus, and fungi, utilize nitroreductases to sequentially reduce the nitro groups of TNT.[2][4]

A common aerobic pathway involves the following key steps:

-

Reduction to Hydroxylamino and Amino Derivatives: The nitro groups are sequentially reduced to nitroso, hydroxylamino, and finally amino groups. This leads to the formation of 2-hydroxylamino-4,6-dinitrotoluene (2-HADNT) and 4-hydroxylamino-2,6-dinitrotoluene (4-HADNT), followed by the formation of 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[2]

-

Formation of Diaminonitrotoluenes: Further reduction can lead to the formation of 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (2,6-DANT).

-

Polymerization of Reactive Intermediates: The hydroxylamino-dinitrotoluene intermediates are highly reactive and can undergo abiotic condensation reactions to form recalcitrant azoxy compounds, such as 2,2',6,6'-tetranitro-4,4'-azoxytoluene and 4,4',6,6'-tetranitro-2,2'-azoxytoluene.[2] These polymerization products are often more persistent than the parent TNT molecule.

Another significant aerobic pathway, observed in some Pseudomonas species, involves the formation of a hydride-Meisenheimer complex.[1] This is followed by the release of a nitrite group from the aromatic ring, a crucial denitration step that can make the resulting dinitrotoluene (DNT) more susceptible to subsequent oxidative attack and ring cleavage.[1][4]

Anaerobic Degradation of TNT

Under anaerobic conditions, the reductive pathways are even more pronounced. A wide range of anaerobic bacteria, including species of Clostridium and Desulfovibrio, can completely reduce all three nitro groups of TNT.[2]

The primary anaerobic pathway leads to the formation of triaminotoluene (TAT):

-

Stepwise Reduction: Similar to the aerobic pathway, the nitro groups are sequentially reduced via hydroxylamino intermediates to amino groups, forming aminodinitrotoluenes and diaminonitrotoluenes.

-

Formation of Triaminotoluene (TAT): The final reduction step yields 2,4,6-triaminotoluene (TAT).[5] TAT is a highly unstable compound and can be further transformed.

-

Further Transformation of TAT: The fate of TAT is not fully elucidated. Some studies suggest it can be abiotically transformed or potentially mineralized under specific conditions, though complete mineralization is rare.[5] Other research indicates that TAT can serve as a dead-end metabolite.[5]

Fungal and Phytoremediation Pathways

White-rot fungi, such as Phanerochaete chrysosporium, are capable of more extensive degradation of TNT, including mineralization.[6] These fungi secrete powerful, non-specific extracellular enzymes like lignin peroxidases and manganese peroxidases.[2] The degradation process involves initial reduction of TNT to amino derivatives by mycelia-associated nitroreductases, followed by the oxidation of these intermediates by the extracellular ligninolytic enzymes.[1]

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for TNT. Plants can take up and metabolize TNT through various enzymatic systems, including nitroreductases.[7] The primary metabolites found in plants are also the reduced amino derivatives, such as aminodinitrotoluenes.[8] These metabolites can then be conjugated and sequestered within the plant tissues.

Quantitative Data on TNT Biodegradation

The efficiency of TNT biodegradation varies significantly depending on the microorganism, environmental conditions, and the presence of co-substrates. The following tables summarize key quantitative data from various studies.

Table 1: TNT Degradation by Pure and Mixed Microbial Cultures

| Microorganism/Consortium | Condition | Initial TNT Conc. | Degradation | Time | Reference |

| Bacillus mycoides | Aerobic | Not specified | 93% | 16 h | [9] |

| Bacillus mycoides | Anaerobic | Not specified | 94% | 24 h | [9] |

| Bacillus cereus | Aerobic | 50 mg/L | 68% | 96 h | |

| Bacillus cereus | Aerobic | 75 mg/L | 77% | 96 h | |

| Pseudomonas putida KP-T201 | Aerobic | 100 mg/L | 100% | 15 h | [4] |

| Bacterial Consortium (K. pneumoniae, R. planticola, P. putida) | Aerobic | 100 mg/L | 97.2% | 4 h | [10] |

| Anaerobic Sludge | Anaerobic | ~50 mg/L (220 µM) | ~100% | < 15 h | [5] |

Table 2: Mineralization of TNT by Phanerochaete chrysosporium

| Condition | Initial TNT Conc. | Mineralization (% to ¹⁴CO₂) | Time | Reference |

| Liquid Culture | 1.3 mg/L | 35.4 ± 3.6% | 18 days | [6] |

| Liquid Culture | 100 mg/L | 19.6 ± 3.5% | 90 days | [6] |

| Soil | 10,000 mg/kg | 18.4 ± 2.9% | 90 days | [6] |

| Soil with Corncobs | Not specified | 6.3 ± 0.6% | 30 days | [6] |

Table 3: Yields of Major TNT Metabolites in Anaerobic Sludge

| Metabolite | Maximum Concentration (µM) | % of Initial TNT (220 µM) | Time to Max Conc. | Reference |

| This compound (4-ADNT) | ~110 | 50% | ~10 h | [5] |

| 2-Amino-4,6-dinitrotoluene (2-ADNT) | ~55 | 25% | ~10 h | [5] |

| 2,4-Diamino-6-nitrotoluene (2,4-DANT) | ~132 | 60% | ~20 h | [5] |

| 2,4,6-Triaminotoluene (TAT) | 160 | 73% | ~30 h | [5] |

Table 4: Kinetic Parameters of Nitroreductase from Enterobacter cloacae

| Substrate | kcat (s⁻¹) | Km (µM) | Reference |

| NADH | - | 35 ± 8 | [2] |

| p-Nitrobenzoic acid (p-NBA) | 1.7 ± 0.3 | 130 ± 5 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TNT biodegradation.

Protocol for Aerobic Biodegradation of TNT in Liquid Culture

This protocol is adapted from studies on TNT degradation by Pseudomonas and Bacillus species.[4]

Objective: To assess the ability of an aerobic bacterial strain to degrade TNT in a liquid medium.

Materials:

-

Bacterial strain of interest

-

Minimal salts medium (e.g., M9 medium)

-

TNT stock solution (in acetone or methanol)

-

Glucose or other carbon source

-

Sterile culture flasks

-

Shaking incubator

-

Spectrophotometer

-

HPLC system with UV detector

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Inoculum Preparation:

-

Grow the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) overnight at the optimal temperature with shaking.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile minimal salts medium to remove any residual rich medium.

-

Resuspend the cells in minimal salts medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

-

Experimental Setup:

-

To sterile culture flasks, add minimal salts medium supplemented with a carbon source (e.g., glucose at 10 g/L).

-

Add TNT from the stock solution to achieve the desired final concentration (e.g., 50-100 mg/L). An uninoculated control flask should also be prepared to monitor for abiotic degradation.

-

Inoculate the flasks with the prepared bacterial suspension.

-

Incubate the flasks at the optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from the flasks.

-

Measure the bacterial growth by monitoring the optical density at 600 nm.

-

For TNT and metabolite analysis, centrifuge the sample to remove bacterial cells.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtrate by HPLC. A common method involves a C18 column with a mobile phase of acetonitrile and water.[11] Detection is typically performed at 230 nm or 254 nm.

-

Protocol for Anaerobic Digestion of TNT

This protocol is based on studies of TNT transformation by anaerobic sludge.[5]

Objective: To evaluate the anaerobic biotransformation of TNT and identify its degradation products.

Materials:

-

Anaerobic sludge (from a wastewater treatment plant)

-

Mineral medium

-

Molasses or other readily biodegradable carbon source

-

TNT stock solution

-

Serum bottles with stoppers and crimp seals

-

Nitrogen gas

-

Shaking incubator

-

GC-MS and/or HPLC system

Procedure:

-

Microcosm Setup:

-

In an anaerobic glove box or while flushing with nitrogen gas, add a defined volume of anaerobic sludge and mineral medium to serum bottles.

-

Add a carbon source such as molasses (e.g., 3.3 g/L).

-

Spike the microcosms with TNT from a stock solution to the desired final concentration.

-

Seal the bottles with stoppers and aluminum crimps.

-

Prepare control microcosms (e.g., autoclaved sludge) to assess abiotic transformation.

-

-

Incubation:

-

Incubate the serum bottles in the dark at a constant temperature (e.g., 35°C) with gentle shaking.

-

-

Sampling and Analysis:

-

Periodically, withdraw liquid samples from the microcosms using a syringe.

-

For analysis of TNT and its metabolites, prepare the samples by centrifugation and filtration.

-

Analyze the samples by HPLC or GC-MS. For GC-MS analysis of aminotoluenes, derivatization may be necessary to improve volatility.[12]

-

Protocol for Nitroreductase Enzyme Assay

This protocol is a general method for assaying nitroreductase activity using TNT as a substrate.

Objective: To determine the activity of a nitroreductase enzyme in reducing TNT.

Materials:

-

Purified nitroreductase enzyme or cell-free extract

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

NADH or NADPH

-

TNT solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, NADH or NADPH, and the enzyme solution.

-

Allow the mixture to equilibrate to the desired temperature.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the TNT solution.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

-

The rate of decrease in absorbance is proportional to the enzyme activity.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

-

Conclusion

The biological degradation of 2,4,6-trinitrotoluene is a complex process involving a variety of microorganisms and metabolic pathways. While complete mineralization is challenging to achieve, biotransformation, particularly through the reductive pathways, is a common and effective means of detoxifying TNT-contaminated environments. The primary degradation products are various amino- and diaminonitrotoluenes, with triaminotoluene being a key intermediate under anaerobic conditions. The formation of recalcitrant azoxy compounds under aerobic conditions is a significant consideration in the design of bioremediation strategies. Further research into the enzymes and genetic pathways involved in TNT degradation will continue to enhance the development of more efficient and predictable bioremediation technologies. This guide provides a foundational understanding of the current state of knowledge and the experimental approaches used to study this important environmental issue.

References

- 1. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Bioaugmentation of Native Fungi, an Efficient Strategy for the Bioremediation of an Aged Industrially Polluted Soil With Heavy Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mastelf.com [mastelf.com]

- 10. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of 4-Amino-2,6-dinitrotoluene

Introduction

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a primary and persistent environmental transformation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT).[1][2][3] Its presence in soil and groundwater at military training sites and ammunition plants is a significant concern due to its potential toxicity and mobility. This technical guide provides a comprehensive overview of the environmental fate and transport of 4-A-2,6-DNT, intended for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of 4-A-2,6-DNT is governed by its physicochemical properties. While experimental data for some properties are limited, reliable predicted values are available and summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₄ | [4] |

| Molecular Weight | 197.15 g/mol | [4] |

| Physical State | Solid | [2] |

| Melting Point | 171 °C | [2] |

| Water Solubility | 138 mg/L at 25°C (predicted) | [2] |

| Vapor Pressure | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted) | [2] |

| Henry's Law Constant | 1.35 x 10⁻¹⁰ atm-m³/mol at 25°C (predicted) | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 1.79 (predicted) | [2] |

| pKa (acid dissociation constant) | 0.95 | [2] |

Note: Many of the presented values are predicted and should be used with an understanding of their inherent uncertainty.

Environmental Fate

The environmental fate of 4-A-2,6-DNT is dictated by a combination of transport and transformation processes, including sorption, leaching, and biotic and abiotic degradation.

Soil Sorption and Mobility

The moderate soil adsorption coefficient suggests that 4-A-2,6-DNT may leach to groundwater, particularly in soils with low organic matter content.[2][3] However, it has also been shown that aminodinitrotoluenes can form strong, covalent bonds with soil organic matter, leading to the formation of non-extractable bound residues, which would significantly reduce their long-term mobility and bioavailability.[2][3]

Degradation

4-A-2,6-DNT can be degraded through both biotic and abiotic processes.

As a primary reduction product of TNT, 4-A-2,6-DNT is susceptible to further microbial transformation under both aerobic and anaerobic conditions. The initial steps of TNT biodegradation involve the reduction of its nitro groups, leading to the formation of 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT) and 4-A-2,6-DNT.[6][7] These aminodinitrotoluenes can be further reduced to diaminonitrotoluenes. For instance, under anaerobic conditions, microorganisms can transform 2,4-dinitrotoluene to its corresponding amino-nitro intermediates within 70 days.[8]

The complete mineralization of 4-A-2,6-DNT is possible, though often slow. Studies on the biodegradation of dinitrotoluenes have shown that they can serve as a sole source of carbon and nitrogen for some microorganisms, leading to the release of nitrite.[1][9] The degradation pathways often involve initial dioxygenase attacks on the aromatic ring, followed by ring cleavage.[1][9]

The half-life of 2,6-DNT in non-acclimated sewage under anaerobic conditions was found to be 28 days, with no significant degradation under aerobic conditions over the same period.[8] While specific half-life data for 4-A-2,6-DNT is scarce, it is expected to be within a similar range, with degradation rates being highly dependent on the specific microbial populations and environmental conditions.

Photodegradation: Photolysis is a significant abiotic degradation pathway for many nitroaromatic compounds.[3] Irradiation of aqueous solutions of 2-amino-4,6-dinitrotoluene and this compound has been shown to lead to their transformation.[4] The photodegradation of dinitrotoluenes is enhanced in the presence of dissolved humic substances in natural waters.[10] The process can lead to the formation of various products, including carboxylic acids, aldehydes, and further reduced and condensed compounds.[4]

Hydrolysis: Aromatic nitro compounds are generally not susceptible to hydrolysis under typical environmental pH conditions.[8]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of 4-A-2,6-DNT are crucial for accurate risk assessment. The following sections outline general methodologies that can be adapted for this specific compound.

Soil Sorption/Desorption (Batch Equilibrium)

This protocol, based on OECD Guideline 106, is used to determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

Objective: To quantify the partitioning of 4-A-2,6-DNT between soil and water at equilibrium.

Methodology:

-

Soil Selection: A minimum of three different soil types with varying organic carbon content, texture, and pH should be used.

-

Test Substance Preparation: A stock solution of 4-A-2,6-DNT (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl₂ solution.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration time (typically 24-48 hours) at a constant temperature in the dark.

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of 4-A-2,6-DNT in the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: The amount of 4-A-2,6-DNT sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd is calculated as the ratio of the concentration in the soil to the concentration in the water. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

-

Desorption: The supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is re-equilibrated to determine the extent of desorption.

Aerobic and Anaerobic Transformation in Soil

This protocol, based on OECD Guideline 307, is used to determine the rate and products of 4-A-2,6-DNT degradation in soil under different redox conditions.

Objective: To determine the half-life and transformation products of 4-A-2,6-DNT in soil.

Methodology:

-

Microcosm Setup: Soil microcosms are prepared in flasks. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, the soil is saturated with water, and the headspace is purged with an inert gas (e.g., nitrogen).

-

Spiking: The soil is spiked with a known concentration of 4-A-2,6-DNT (radiolabeled if a mass balance is desired).

-

Incubation: The microcosms are incubated in the dark at a constant temperature.

-

Sampling: At predetermined time intervals, replicate microcosms are sacrificed.

-

Extraction: The soil is extracted with an appropriate solvent (e.g., acetonitrile) to recover 4-A-2,6-DNT and its transformation products.

-

Analysis: The extracts are analyzed by HPLC-UV, LC-MS/MS, or GC-MS to identify and quantify the parent compound and its metabolites. For radiolabeled studies, the distribution of radioactivity in the extractable, non-extractable, and volatile fractions is determined.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of 4-A-2,6-DNT over time, and the half-life is calculated.

Leaching in Soil Columns

This protocol, based on OECD Guideline 312, is used to assess the mobility and leaching potential of 4-A-2,6-DNT in soil.[11][12][13]

Objective: To determine the potential for 4-A-2,6-DNT and its transformation products to move through the soil profile and reach groundwater.[11]

Methodology:

-

Column Packing: A glass column is uniformly packed with the selected soil.

-

Saturation: The soil column is saturated with a solution of 0.01 M CaCl₂.

-

Application: A known amount of 4-A-2,6-DNT is applied to the top of the soil column.

-

Leaching: An artificial rainfall solution (0.01 M CaCl₂) is applied to the top of the column at a constant flow rate.

-

Leachate Collection: The leachate is collected in fractions over a specific period.

-

Analysis: The leachate fractions and the soil from the column (sectioned into different depths) are analyzed for 4-A-2,6-DNT and its transformation products.

-

Mass Balance: A mass balance is performed to account for the distribution of the applied substance in the leachate and soil sections.

Data Presentation

Physicochemical Properties of this compound

| Parameter | Value | Source |

| Molecular Weight ( g/mol ) | 197.15 | [4] |

| Water Solubility (mg/L at 25°C) | 138 (predicted) | [2] |

| Vapor Pressure (mm Hg at 25°C) | 8.01 x 10⁻⁶ (predicted) | [2] |

| log Kow | 1.79 (predicted) | [2] |

| pKa | 0.95 | [2] |

Experimentally Determined Soil Sorption Coefficients for Related Compounds

| Compound | Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

| 2,4-Dinitrotoluene | Various | 0.1 - 21.3 | 364 | [4][5] |

| 2,6-Dinitrotoluene | Various | 0 - 18.2 | 92 | [4][5] |

Reported Degradation Half-Lives for Related Compounds

| Compound | System | Conditions | Half-life | Reference |

| 2,6-Dinitrotoluene | Non-acclimated sewage | Anaerobic | 28 days | [8] |

| 2,4-Dinitrotoluene | Natural Waters | Sunlight Photolysis | 2.7 - 9.6 hours | [10] |

| 2,4-Dinitrotoluene | Atmosphere | Reaction with OH radicals | 75 days (estimated) |

Mandatory Visualizations

Workflow for determining soil sorption coefficients.

Inferred biotic degradation pathway of 4-A-2,6-DNT.

Key factors influencing the environmental fate of 4-A-2,6-DNT.

Conclusion

This compound is a key transformation product of TNT, and its environmental fate is complex. Its moderate mobility suggests a potential for groundwater contamination, while its susceptibility to biotic and abiotic degradation indicates that natural attenuation can occur. The formation of bound residues with soil organic matter can also significantly limit its bioavailability and transport. Further research is needed to obtain more precise experimental data on the degradation rates and sorption coefficients of 4-A-2,6-DNT in a wider range of environmental conditions to improve the accuracy of environmental risk assessments.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of 2,4,6-Trinitrotoluene by White-Rot Fungus Irpex lacteus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Toxicological Profile of 4-Amino-2,6-dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) is a primary metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT).[1] Its presence in the environment and its detection in the urine of workers exposed to TNT underscore the importance of understanding its toxicological profile.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of 4-A-2,6-DNT, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks associated with this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Registry Number | 19406-51-0 | [1] |

| Molecular Formula | C₇H₇N₃O₄ | [2] |

| Molecular Weight | 197.15 g/mol | [2] |

| Appearance | Solid | |

| Water Solubility | Moderate (estimated) | [1] |

| Soil Adsorption | Moderate (estimated, dependent on organic content) | [1] |

Toxicological Data

The toxicological database for 4-A-2,6-DNT is limited, with much of the available information derived from studies on its parent compound, TNT, or related isomers. The following tables summarize the available quantitative data.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat (Sprague-Dawley) | Oral | 959 - 2240 mg/kg (for 2-Amino-4,6-dinitrotoluene, read-across) | [3] |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 1342 - 1722 mg/kg (for 2-Amino-4,6-dinitrotoluene, read-across) | [3] |

| 96-hour LC₅₀ (Lethal Concentration, 50%) | Xenopus laevis (embryo) | Water | 115 µM | [4] |

Table 2.2: Subchronic and Chronic Toxicity (Reference Doses)

Note: No specific subchronic or chronic toxicity studies are available for 4-A-2,6-DNT. The following values are Provisional Peer Reviewed Toxicity Values (PPRTVs) derived by the U.S. EPA using a read-across approach from TNT data.

| Value | Exposure Duration | Value (mg/kg/day) | Basis | Reference |

| Subchronic Provisional Reference Dose (p-RfD) | Subchronic | 3 x 10⁻⁴ | Read-across from TNT | [2] |

| Chronic Provisional Reference Dose (p-RfD) | Chronic | 1 x 10⁻⁴ | Read-across from TNT | [2] |

Table 2.3: Developmental Toxicity

| Endpoint | Species | Value | Effect | Reference |

| 96-hour EC₅₀ (Effective Concentration, 50%) | Xenopus laevis (embryo) | 85.8 µM | Malformations (axial malformations, edema, irregular gut coiling) | [4] |

Table 2.4: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Mutagenic | [5] |

Mechanisms of Toxicity

The primary mechanism of toxicity associated with 4-A-2,6-DNT and other TNT metabolites is the induction of oxidative stress, leading to hematotoxicity.

Methemoglobinemia

A key toxic effect is the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which cannot bind oxygen, leading to tissue hypoxia. This process is initiated by the metabolic activation of TNT to hydroxylamino derivatives. The metabolite 4-hydroxylamino-2,6-dinitrotoluene (HADNT), a precursor to 4-A-2,6-DNT, is a potent inducer of methemoglobin formation. HADNT can redox cycle, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. These ROS directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.

Hepatotoxicity

4-A-2,6-DNT is classified as a secondary hepatotoxin. While the precise mechanisms are not fully elucidated for 4-A-2,6-DNT itself, related nitroaromatic compounds are known to cause liver damage through mechanisms involving oxidative stress and the formation of reactive metabolites that can bind to cellular macromolecules.

Experimental Protocols

Acute Oral Toxicity Study (Rat)

This protocol is a representative design based on standard guidelines for determining the median lethal dose (LD₅₀) of a substance.

Methodology:

-

Test System: Young adult rats (e.g., Sprague-Dawley), typically 8-12 weeks old, with equal numbers of males and females.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except during the pre-dosing fasting period.

-

Dose Administration: The test substance is administered in a single dose by oral gavage using a suitable vehicle (e.g., corn oil). A control group receives the vehicle alone.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods, such as probit analysis.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used in vitro method to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Evaluation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

Developmental Toxicity Study (FETAX - Frog Embryo Teratogenesis Assay-Xenopus)

The FETAX assay is a whole-embryo screening test used to assess the potential of a substance to cause developmental toxicity.

Methodology:

-

Test System: Embryos of the African clawed frog, Xenopus laevis.

-

Exposure: Groups of embryos are exposed to a range of concentrations of the test substance in a suitable medium, along with a control group.

-

Duration: The exposure period is typically 96 hours.

-

Endpoints: The primary endpoints evaluated are mortality, malformation, and growth inhibition.

-

Data Analysis: The 96-hour LC₅₀ (median lethal concentration) and EC₅₀ (median effective concentration for malformation) are calculated.

Carcinogenicity

There are currently no long-term carcinogenicity studies available for 4-A-2,6-DNT.[1] However, the U.S. EPA has classified the evidence for its carcinogenic potential as "inadequate for an assessment".[5] Given that its parent compound, TNT, has shown evidence of carcinogenicity in animal studies, and 4-A-2,6-DNT is genotoxic in in vitro assays, further investigation into its carcinogenic potential is warranted.

Conclusion

The toxicological profile of this compound is not yet fully characterized. Available data indicates that it is mutagenic and has the potential to cause developmental toxicity and hematotoxicity, primarily through the induction of methemoglobinemia via its metabolic precursors. The lack of comprehensive subchronic and chronic toxicity data, as well as carcinogenicity studies, represents a significant data gap. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals involved in the assessment and management of risks associated with this compound. Further research is crucial to fully elucidate the toxicological properties of 4-A-2,6-DNT and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for various toxicological endpoints.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. This compound | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dots.el.erdc.dren.mil [dots.el.erdc.dren.mil]

- 4. Developmental toxicity of p,p'-dichlorodiphenyltrichloroethane, 2,4,6-trinitrotoluene, their metabolites, and benzo[a]pyrene in Xenopus laevis embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Solubility Profile of 4-Amino-2,6-dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2,6-dinitrotoluene (4-ADNT) in water and various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from environmental remediation research to its handling and analysis in laboratory settings. This document compiles available data, outlines a standard experimental protocol for solubility determination, and illustrates the compound's role in relevant metabolic pathways.

Quantitative Solubility Data

Precise experimental solubility data for this compound is limited in publicly accessible literature. However, a predicted value for its aqueous solubility is available, and by examining the solubility of structurally analogous compounds, we can infer its behavior in different solvent systems. The following table summarizes the available quantitative data.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | 25 | ~7.12 x 10⁻³ mg/L | Predicted |

| 2-Amino-4,6-dinitrotoluene | Water | 25 | ~6.12 x 10⁻³ mg/L | Predicted |

| 2,4-Dinitrotoluene | Water | 22 | 270 mg/L | Experimental |

| 2,6-Dinitrotoluene | Water | 20 | 180 mg/L | Experimental |

| 2,4,6-Trinitrotoluene (TNT) | Water | Not Specified | Very sparingly soluble | Experimental |

| 2,4,6-Trinitrotoluene (TNT) | Acetone | Not Specified | Soluble | Experimental |

| 2,4,6-Trinitrotoluene (TNT) | Benzene | Not Specified | Soluble | Experimental |

| 2,4,6-Trinitrotoluene (TNT) | Ethanol | Not Specified | Less soluble | Experimental |

Note: The solubility of 4-ADNT in organic solvents has not been quantitatively reported in the reviewed literature. However, its commercial availability in methanol and acetonitrile solutions indicates good solubility in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method (Adapted from OECD Guideline 105)

The most widely recognized method for determining the water solubility of a chemical substance is the shake-flask method, as detailed in the OECD Guideline for the Testing of Chemicals, Section 105. This protocol provides a reliable means to obtain the saturation mass concentration of a substance in water at a given temperature.

Principle

A surplus of the test substance, this compound, is agitated in a flask with deionized water at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of 4-ADNT in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound (4-ADNT): Pure, analytical grade.

-

Water: Deionized or distilled, meeting appropriate purity standards.

-

Flasks with stoppers: Of suitable volume and material that does not interact with the test substance.

-

Constant temperature bath or shaker: Capable of maintaining a stable temperature (e.g., 25 ± 0.5 °C).

-

Centrifuge or filtration apparatus: To separate the saturated solution from the solid phase.

-

Analytical Instrument: Calibrated HPLC system with a UV detector or another suitable quantitative analysis instrument.

-

Volumetric glassware and analytical balance.

Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of 4-ADNT to a flask containing a known volume of water. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the equilibration period.

-

Seal the flask and place it in a constant temperature shaker bath.

-

Agitate the flask for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time can be optimized based on the preliminary test. It is recommended to test at least two different time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand in the constant temperature bath for a sufficient period to allow the undissolved material to settle.

-

Carefully separate the saturated aqueous phase from the solid phase. This is typically achieved by centrifugation at the same temperature as the equilibration or by filtration through a membrane filter that does not adsorb the test substance.

-

-

Analysis:

-

Determine the concentration of 4-ADNT in the clear, saturated aqueous solution using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 4-ADNT of known concentrations.

-

-

Data Reporting: The solubility is reported in units of mass per volume of solution (e.g., mg/L or g/L) at the specified temperature. The mean of at least three replicate determinations should be calculated.

Logical and Pathway Visualizations

To understand the context of this compound in biological and environmental systems, it is crucial to visualize its role in metabolic pathways. 4-ADNT is a primary metabolite in the biodegradation of the explosive 2,4,6-trinitrotoluene (TNT).

Biodegradation Pathway of 2,4,6-Trinitrotoluene (TNT)

The following diagram illustrates the reductive metabolic pathway of TNT, highlighting the formation of 4-ADNT.

Experimental Workflow for Solubility Determination

The logical workflow for determining the solubility of 4-ADNT using the shake-flask method is depicted below.

Spectroscopic Profile of 4-Amino-2,6-dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a significant compound in environmental and toxicological research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol .[1] This section summarizes the available spectroscopic data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While complete experimental NMR data for this compound is not widely available in the public domain, the following information has been compiled from existing resources.

¹H NMR (Proton NMR)

A proton NMR spectrum of this compound has been recorded at 400 MHz.[1] The expected proton signals are for the aromatic protons and the methyl and amino group protons.

¹³C NMR (Carbon-13 NMR)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, nitro, and aromatic functionalities.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic - CH₃) | 2850 - 3000 |

| N-O Stretch (Nitro - Asymmetric) | 1500 - 1570 |

| N-O Stretch (Nitro - Symmetric) | 1300 - 1370 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a clear molecular ion and characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 197 | Major | Molecular Ion [M]⁺ |

| 180 | High | [M-OH]⁺ |

| 104 | High | Fragment Ion |

| 78 | Moderate | Fragment Ion |

The mass spectrum shows the molecular ion at m/z 197. A characteristic fragmentation pattern for aromatic nitro compounds is the loss of a hydroxyl radical (OH, mass 17), resulting in an intense peak at m/z 180.[3] Subsequent losses of the two nitro groups as NO₂ (mass 46) or HNO₂ (mass 47) are also observed.[3]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as acetonitrile or a mixture of methanol and acetonitrile.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to ensure good separation from any impurities.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that includes the expected molecular ion and fragment masses (e.g., m/z 40-300).

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 4-Amino-2,6-dinitrotoluene in Soil Contamination

Abstract

This compound (4-A-2,6-DNT) is a significant environmental contaminant, primarily originating from the microbial transformation of 2,4,6-trinitrotoluene (TNT), a widely used explosive. Its presence in soil at military training sites, manufacturing plants, and open burning/open detonation areas poses a considerable ecotoxicological risk. This technical guide provides a comprehensive overview of the core aspects of 4-A-2,6-DNT in the context of soil contamination. It covers the chemical and physical properties, environmental fate and transport, toxicity to various organisms, and current analytical and remediation methodologies. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in environmental assessment, toxicology, and the development of remediation strategies for contaminated sites.

Introduction

This compound (4-A-2,6-DNT) is a nitroaromatic compound that is not produced commercially but is a primary and persistent metabolite of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] The widespread use of TNT in military and industrial applications has led to extensive soil and groundwater contamination. In the environment, TNT undergoes rapid transformation by microbial communities under both aerobic and anaerobic conditions, leading to the formation of aminodinitrotoluenes, with 4-A-2,6-DNT and 2-amino-4,6-dinitrotoluene (2-A-4,6-DNT) being the most common initial reduction products.[3]

The presence of 4-A-2,6-DNT in soil is of significant concern due to its potential for persistence, mobility, and toxicity.[4] Understanding its behavior in the soil matrix, its toxicological profile, and effective methods for its detection and removal are crucial for the risk assessment and remediation of TNT-contaminated sites.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-A-2,6-DNT is essential for predicting its environmental fate and transport.

| Property | Value | Reference |

| Chemical Formula | C₇H₇N₃O₄ | [5] |

| Molar Mass | 197.15 g/mol | [6] |

| Appearance | Pale yellow solid | |

| Melting Point | 171 °C | [6] |

| Water Solubility | Moderately soluble | [6][7] |

| log Kow (Octanol-Water Partition Coefficient) | 1.79 (predicted) | [6] |

| Vapor Pressure | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted) | [6] |

| Henry's Law Constant | 1.05 x 10⁻¹⁰ atm-m³/mol at 25°C (predicted) | [6] |

Sources and Environmental Fate

The primary source of 4-A-2,6-DNT in the environment is the biotic and abiotic transformation of TNT.[1] Once formed, its fate in the soil is governed by a complex interplay of physical, chemical, and biological processes.

Formation from TNT

TNT can be reduced to 4-A-2,6-DNT through the action of a wide range of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions.[1][3] The reduction of one of the nitro groups of TNT to an amino group is a key initial step in its biodegradation.

Environmental Transport and Persistence